N-(3-acetylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 3-acetylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate . The resulting product is then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted synthesis. This method offers higher yields and shorter reaction times compared to conventional heating methods . The reaction involves the use of pyrazine-2-carboxylic acid and various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and malononitrile are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(3-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit photosynthetic electron transport in chloroplasts, which is crucial for its antimicrobial activity . The compound interferes with the synthesis of new fatty acids, which are essential for the growth and replication of certain bacteria .
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Comparison: N-(3-acetylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other pyrazine derivatives, it has shown significant antimicrobial and antitubercular activities . The presence of the 3-acetylphenyl group enhances its interaction with molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFHRFQEFHWUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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